
2-Chloro-5-methylpyrimidine hydrochloride
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Overview
Description
2-Chloro-5-methylpyrimidine hydrochloride (CAS 22536-61-4) is a pyrimidine derivative with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol. It is a white to off-white solid with a melting point of 89–92°C, a boiling point of 239.2°C, and a density of 1.234 g/cm³ . The compound is slightly soluble in water and is primarily used as an intermediate in organic synthesis, pharmaceuticals, petrochemical additives, and catalytic agents . Its structure features a chlorine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring, which dictates its reactivity and applications in cross-coupling reactions and nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidine hydrochloride typically involves the chlorination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-Methylpyrimidine+POCl3→2-Chloro-5-methylpyrimidine+HCl
The resulting 2-Chloro-5-methylpyrimidine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields while maintaining stringent control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products may include oxidized or reduced forms of the pyrimidine ring.
Scientific Research Applications
Organic Synthesis
Role as a Chemical Intermediate
2-Chloro-5-methylpyrimidine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of heterocyclic compounds, which are essential in medicinal chemistry. The compound's structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.
Table 1: Key Reactions Involving this compound
Reaction Type | Product | Reference |
---|---|---|
Nucleophilic substitution | Various pyrimidine derivatives | |
Coupling reactions | Biologically active compounds | |
Halogenation | Trichloromethyl derivatives |
Pharmaceutical Applications
Synthesis of Bioactive Compounds
The compound is integral in the synthesis of several pharmaceutical agents. It has been reported to be involved in the production of drugs targeting various diseases, including cancer and infectious diseases. The chlorinated pyrimidine derivatives exhibit significant biological activity, which is essential for drug development.
Case Study: Synthesis of Antiviral Agents
A notable application is the synthesis of antiviral agents where this compound acts as a precursor. Research indicates that derivatives synthesized from this compound show efficacy against viral infections, highlighting its importance in medicinal chemistry.
Agrochemical Formulations
Herbicide Development
this compound is also utilized in the formulation of herbicides. Its derivatives have been shown to possess herbicidal properties, making them effective in agricultural applications. The compound's ability to inhibit specific biochemical pathways in plants contributes to its effectiveness as a herbicide.
Table 2: Herbicides Derived from this compound
Herbicide Name | Active Ingredient | Application Area |
---|---|---|
Fluazifop-butyl | Derived from chlorinated pyrimidines | Broad-leaved crops |
Other pyrimidine-based herbicides | Various formulations | Crop protection |
Catalytic Applications
Use as a Catalytic Agent
In synthetic chemistry, this compound is employed as a catalytic agent in various reactions. Its unique chemical properties facilitate catalytic processes that are essential for synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyrimidine hydrochloride largely depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Physicochemical Properties
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (CAS 120747-86-6)
- Molecular Formula : C₅H₇Cl₂N₃
- Molecular Weight : 180.03 g/mol
- Key Features: Contains an amino group at the 2-position and a chloromethyl group at the 5-position.
- Properties: Higher molecular weight and boiling point (349.2°C) compared to 2-chloro-5-methylpyrimidine hydrochloride, attributed to hydrogen bonding from the amino group. The compound is a yellow solid with a density of 1.356 g/cm³ .
4-Chloro-5-methyl-2-(4-piperidinyloxy)pyrimidine Hydrochloride (CAS 1420956-56-4)
- Molecular Formula : C₁₀H₁₅Cl₂N₃O
- Molecular Weight : 264.15 g/mol
- Key Features : Incorporates a piperidinyloxy substituent at the 2-position.
- Properties: The bulky piperidinyloxy group increases steric hindrance, likely reducing solubility in water but enhancing affinity for lipid-rich environments. No melting/boiling points are reported .
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9)
- Key Features : Two chlorine atoms (4- and 6-positions) and a propylthio group.
- Properties: The dichloro substitution enhances electrophilicity, making it more reactive in nucleophilic aromatic substitutions than mono-chloro derivatives like this compound .
Pharmaceutical Relevance
- This compound : Primarily a scaffold for drug intermediates (e.g., kinase inhibitors) due to its modifiable chlorine and methyl groups .
- 5-[(2-Methylpyridinium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride (CAS 7275-24-3): Used in veterinary drugs (e.g., Amprolmix-UK) for antiparasitic activity, leveraging its pyridinium group for membrane penetration .
- LY2409881 Hydrochloride : A benzo[b]thiophene-pyrimidine hybrid with anticancer applications, targeting kinases like Akt .
Biological Activity
2-Chloro-5-methylpyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₅ClN₂
- Molecular Weight : 144.56 g/mol
- CAS Number : 581719
This compound is characterized by a pyrimidine ring with a chlorine atom at the 2-position and a methyl group at the 5-position, which influences its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
- Minimum Biofilm Inhibitory Concentration (MBIC) : Ranges from 0.5 to 4 µg/mL against targeted bacterial strains, suggesting significant potential for development as an antibacterial agent .
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. Compounds structurally similar to 2-Chloro-5-methylpyrimidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:
- Inhibition of DNA Gyrase : Targeting bacterial topoisomerase II, crucial for DNA replication and repair in bacteria, suggests potential applications in developing antibiotics that may also affect rapidly dividing cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it affects PfGSK3 and PfPK6 kinases in Plasmodium falciparum, indicating its potential as an antimalarial agent .
- DNA Interaction : By targeting DNA gyrase, the compound disrupts bacterial DNA replication processes, leading to cell death .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation is critical for combating antibiotic resistance, making this compound a candidate for further development in treating biofilm-associated infections .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:
- Administration Routes : Studies indicate promising oral bioavailability (F) of approximately 40.7% when administered at specific dosages.
- Half-life (t½) : The compound exhibits a half-life of about 26.2 hours post-intravenous administration, suggesting prolonged action within the body .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrimidine derivatives where this compound was included in a series aimed at enhancing antibacterial activity. The findings demonstrated that structural modifications could significantly impact efficacy against resistant strains .
Summary Table of Biological Activities
Q & A
Q. Basic: What synthetic routes are commonly used to prepare 2-chloro-5-methylpyrimidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves chlorination of 5-methylpyrimidine derivatives using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). For optimization:
- Temperature Control: Maintain 80–100°C to ensure complete substitution while avoiding decomposition .
- Catalyst Use: Add catalytic dimethylformamide (DMF) to enhance chlorination efficiency.
- Workup: Neutralize excess reagent with ice-cold sodium bicarbonate, followed by extraction with dichloromethane and recrystallization from ethanol/water mixtures.
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity via melting point analysis and HPLC .
Q. Basic: How should researchers safely handle and dispose of waste containing this compound?
Methodological Answer:
- Handling: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store in airtight containers away from light and moisture .
- Waste Disposal: Segregate halogenated organic waste in labeled containers. Collaborate with certified waste management services for incineration at >1,200°C to prevent dioxin formation .
- Spill Management: Neutralize spills with sodium carbonate, absorb with vermiculite, and dispose as hazardous waste .
Q. Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
- HPLC: Employ a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>98%). Retention time typically 6–8 minutes .
- Elemental Analysis: Verify Cl content (theoretical ~26%) via combustion analysis .
Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to model transition states and predict regioselectivity. The C2 chlorine exhibits higher electrophilicity (Fukui f− >0.45) compared to C5-methyl .
- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates. Compare activation energies for SNAr vs. radical pathways .
- Validation: Cross-reference computed IR spectra with experimental data (e.g., C-Cl stretch at 750 cm⁻¹) .
Q. Advanced: What strategies resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?
Methodological Answer:
- Parameter Screening: Optimize ligand (XPhos vs. SPhos), base (Cs₂CO₃ vs. K₃PO₄), and solvent (toluene/ethanol vs. DMF) using Design of Experiments (DoE) .
- Catalyst Loading: Reduce Pd(PPh₃)₄ to 2 mol% to minimize side reactions. Monitor via LC-MS for boronic acid consumption .
- Microwave Assistance: Apply 100°C/20 min in sealed vessels to improve reproducibility .
Q. Advanced: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Kinetic Studies: Conduct stability tests at pH 2–12 (25°C). Use UV-Vis (λ=270 nm) to track degradation. Hydrolysis dominates above pH 7, forming 5-methylpyrimidin-2-ol .
- Arrhenius Analysis: Calculate activation energy (Ea) at varying pH to model shelf-life. Store buffered solutions at pH 4–6 (4°C) for maximum stability .
Q. Advanced: What methodologies identify and quantify trace impurities in this compound?
Methodological Answer:
- LC-HRMS: Use a Q-TOF mass spectrometer (ESI+) to detect dechlorinated byproducts (e.g., 5-methylpyrimidine, m/z 95.06) .
- Headspace GC-MS: Screen for volatile impurities (e.g., residual POCl₃) with a DB-5 column and He carrier gas .
- Pharmacopoeial Standards: Compare against USP monographs for chloride content (98–101%) and sulfated ash (<0.1%) .
Q. Advanced: How can structure-activity relationship (SAR) studies guide its application in drug discovery?
Methodological Answer:
- Bioisosteric Replacement: Substitute Cl with CF₃ or Br to modulate lipophilicity (clogP 1.8 → 2.5) and target kinase inhibition .
- Crystallography: Co-crystallize with target enzymes (e.g., DHFR) to map binding interactions. The chloro group occupies hydrophobic pockets, while the pyrimidine ring hydrogen-bonds with active sites .
- ADMET Prediction: Use SwissADME to optimize bioavailability (TPSA ~30 Ų) and reduce CYP3A4 inhibition .
Properties
Molecular Formula |
C5H6Cl2N2 |
---|---|
Molecular Weight |
165.02 g/mol |
IUPAC Name |
2-chloro-5-methylpyrimidine;hydrochloride |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-7-5(6)8-3-4;/h2-3H,1H3;1H |
InChI Key |
PGISYGOJJVJSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)Cl.Cl |
Origin of Product |
United States |
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